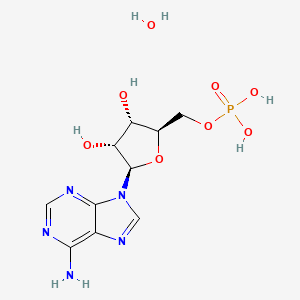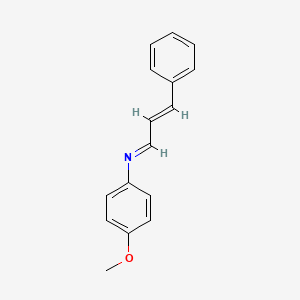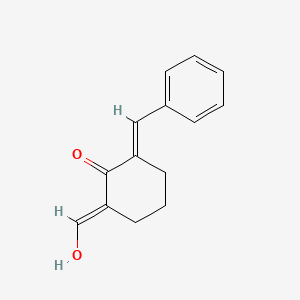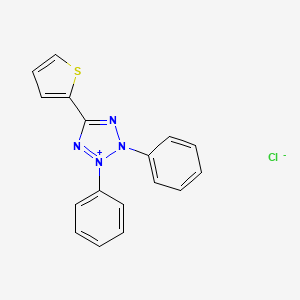
Adenosine 5'-monophosphate monohydrate
Vue d'ensemble
Description
Adenosine 5’-monophosphate monohydrate, also known as 5’-AMP or A-5’-P, is a nucleotide found in RNA . It is an ester of phosphoric acid with the nucleoside adenosine and consists of a phosphate group, the pentose sugar ribose, and the nucleobase adenine . It is used to enhance flavor in meat and poultry soups and as a food additive for specific nutritional purposes . It is also an activator of a class of protein kinases known as AMP-activated protein kinase (AMPK) .
Synthesis Analysis
Adenosine 5’-monophosphate can be synthesized from adenosine and phosphoryltrichloride . The process involves adding adenosine to a ceramic mortar and phosphoryltrichloride, followed by 2 eq of water, and then grinding the mixture using a ceramic pestle for 30 minutes .Molecular Structure Analysis
Adenosine 5’-monophosphate monohydrate is a nucleotide that is found in RNA. It is an ester of phosphoric acid with the nucleoside adenosine. AMP consists of the phosphate group, the pentose sugar ribose, and the nucleobase adenine .Chemical Reactions Analysis
Adenosine 5’-monophosphate is suitable for use as a reagent in the synthesis of adenosine-5’-phosphoimidazolide, an activator of phosphorylase b in the polymerization reaction for the synthesis of branched polysaccharides . It is also an inhibitor of endogenous NMN adenylyltransferase (NMNAT) activity that converts NMN to NAD+ .Physical And Chemical Properties Analysis
Adenosine 5’-monophosphate monohydrate has a melting point of 183-188 °C (dec.) (lit.) and an optical activity of -48 º (c=2% in 2% NaOH) . It is soluble in water with the addition of mild alkali . It is a white to off-white solid .Applications De Recherche Scientifique
Synthesis of Adenosine-5′-Phosphoimidazolide
Adenosine 5’-monophosphate monohydrate is used as a reagent in the synthesis of adenosine-5′-phosphoimidazolide, which is important for prebiotic chemistry studies and the exploration of the origins of life .
Activation of Phosphorylase B
It serves as an activator of phosphorylase b, which plays a crucial role in the polymerization reaction for the synthesis of branched polysaccharides .
Inhibition of NMNAT Activity
This compound acts as an inhibitor of endogenous NMN adenylyltransferase (NMNAT) activity, which is crucial for converting NMN to NAD+, a coenzyme found in all living cells .
Affinity Chromatography
Adenosine 5’-monophosphate monohydrate is utilized in affinity chromatography to isolate specific enzymes, such as β and gamma glutamate decarboxylase, which are important for controlling neurotransmitter synthesis in the brain .
Study of Hydrolysis Rates
Researchers use this compound to study its rate of hydrolysis in bacterial lysates, such as those from Escherichia coli, providing insights into metabolic processes .
Calcium Response Induction
It has been used to induce calcium responses in Fura2-loaded osteoblasts, which is significant for understanding cellular signaling pathways .
Mécanisme D'action
Target of Action
Adenosine 5’-monophosphate monohydrate, also known as 5’-AMP, primarily targets a class of protein kinases known as AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the body’s response to energy deficits .
Mode of Action
5’-AMP acts as an activator of AMPK . It inhibits the dephosphorylation of AMPK and promotes its phosphorylation by upstream kinases . This activation of AMPK triggers a series of reactions that help the cell adapt to conditions of low energy .
Biochemical Pathways
The activation of AMPK by 5’-AMP affects several biochemical pathways. AMPK is involved in the synthesis and degradation of proteins, mitochondrial biogenesis, glucose uptake, and fatty acid and cholesterol metabolism . By activating AMPK, 5’-AMP influences these pathways and their downstream effects, promoting energy production and utilization .
Pharmacokinetics
It is likely metabolized by various enzymes and excreted in the urine .
Result of Action
The activation of AMPK by 5’-AMP has several cellular effects. It enhances immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, the improvement of delayed cutaneous hypersensitivity, and the modulation of T-cell responses . It also helps resistance to certain infectious agents .
Action Environment
The action, efficacy, and stability of 5’-AMP can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and cellular energy status can affect the activation of AMPK by 5’-AMP. More research is needed to fully understand these influences .
Safety and Hazards
When handling Adenosine 5’-monophosphate monohydrate, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Adenosine 5’-monophosphate has been used in various studies, such as its rate of hydrolysis in Escherichia coli lysates , inducing calcium responses in Fura2-loaded osteoblast , and as a nucleotide metabolite in the medium for the isolation, culture, and identification of glioma stem cells . It has also been studied for its effects on the growth performance, carcass characteristics, meat quality, and lipid metabolism in adipose tissues of finishing pigs .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEFQKVADUBYKV-MCDZGGTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939806 | |
| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18422-05-4 | |
| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Adenosine 5'-monophosphate monohydrate interact with its target in the Zika virus, and what are the downstream effects?
A1: Research suggests that Adenosine 5'-monophosphate monohydrate targets the Zika virus NS5 methyltransferase, similar to the native inhibitor S-adenosylhomocysteine (SAH) []. This interaction likely occurs through stable binding at the enzyme's active site, potentially mimicking SAH and disrupting the methylation processes crucial for viral replication []. Further research is needed to confirm the exact mechanism of action and downstream effects on viral replication.
Q2: What is the structural characterization of Adenosine 5'-monophosphate monohydrate, including its molecular formula and weight?
A2: Adenosine 5'-monophosphate monohydrate, also known as Adenosine monophosphate (AMP), has the molecular formula C10H14N5O7P·H2O. Its molecular weight is 365.24 g/mol. Information on specific spectroscopic data was not provided in the analyzed research papers.
Q3: Has Adenosine 5'-monophosphate monohydrate been investigated using computational chemistry methods?
A3: Yes, computational chemistry played a key role in identifying Adenosine 5'-monophosphate monohydrate as a potential Zika virus inhibitor. Researchers employed various techniques like molecular docking, molecular dynamics (MD) simulations, and calculations of binding free energies using methods like MM/GBSA []. These simulations provided insights into the binding stability of Adenosine 5'-monophosphate monohydrate with the Zika virus NS5 methyltransferase and its potential as an inhibitor [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)


![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)



